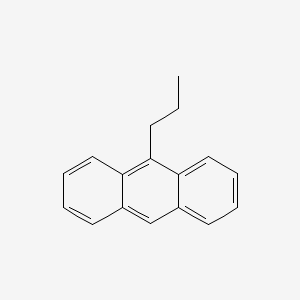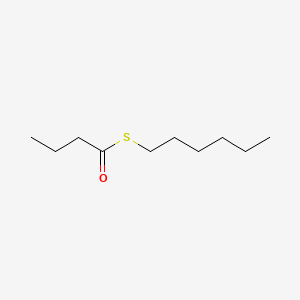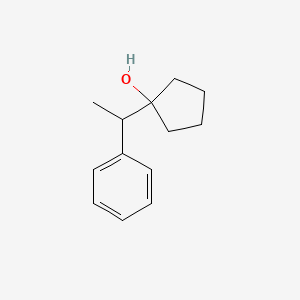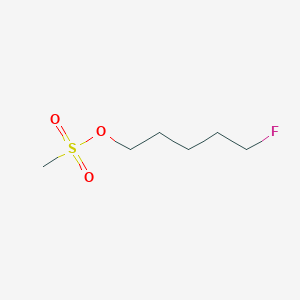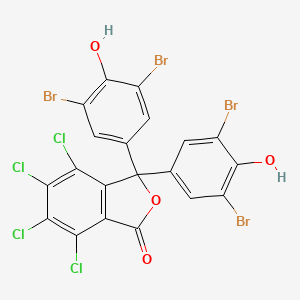
decanoic acid;decyl carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid;decyl carbamimidothioate typically involves the reaction of decanoic acid with decyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:
Decanoic acid+Decyl isothiocyanate→Decanoic acid;decyl carbamimidothioate
The reaction is typically conducted at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid;decyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamimidothioates depending on the nucleophile used.
Applications De Recherche Scientifique
Decanoic acid;decyl carbamimidothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of decanoic acid;decyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and affect cellular signaling pathways. For example, in biological systems, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects such as anticonvulsant activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic acid: A medium-chain fatty acid with similar structural properties.
Decyl isothiocyanate: A precursor used in the synthesis of decanoic acid;decyl carbamimidothioate.
Carbamimidothioic acid derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
This compound is unique due to its combined properties of decanoic acid and carbamimidothioate. This combination imparts distinct chemical reactivity and potential applications that are not observed in the individual components. The presence of both fatty acid and carbamimidothioate moieties allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6326-52-9 |
|---|---|
Formule moléculaire |
C21H44N2O2S |
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
decanoic acid;decyl carbamimidothioate |
InChI |
InChI=1S/C11H24N2S.C10H20O2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;1-2-3-4-5-6-7-8-9-10(11)12/h2-10H2,1H3,(H3,12,13);2-9H2,1H3,(H,11,12) |
Clé InChI |
WQDZHWFFLIPTQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC(=N)N.CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


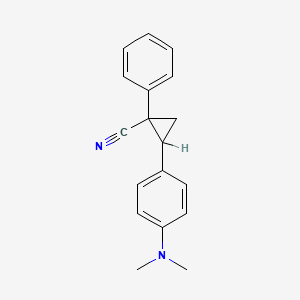
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
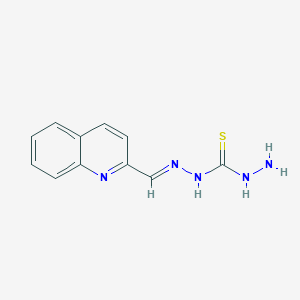
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
